2-amino-N-(biphenyl-4-yl)benzamide
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Overview
Description
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a biphenyl structure, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Amino Group: The amino group can be introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a ligand.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the amino-biphenyl compound with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves scaling up the laboratory synthesis methods. The key steps include:
Large-scale Suzuki-Miyaura Coupling: Utilizing continuous flow reactors to enhance the efficiency and yield of the biphenyl formation.
Automated Buchwald-Hartwig Amination: Employing automated systems to ensure consistent reaction conditions and high throughput.
Efficient Benzoylation: Using optimized conditions for the benzoylation step to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfuric acid, nitric acid, halogens.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Similar structure but lacks the benzamide moiety.
4-Aminobiphenyl: Amino group positioned differently on the biphenyl structure.
3-Aminobiphenyl: Another positional isomer of aminobiphenyl.
Uniqueness
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to the presence of both an amino group and a benzamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-amino-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c20-18-9-5-4-8-17(18)19(22)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,20H2,(H,21,22) |
InChI Key |
VAZCQOJHXOYNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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